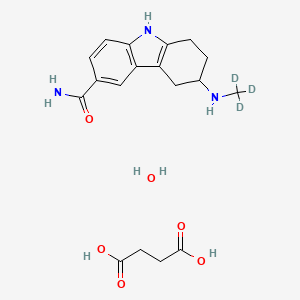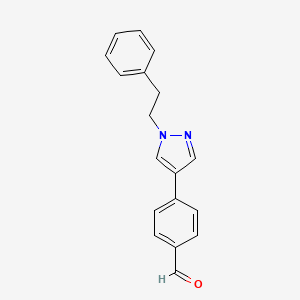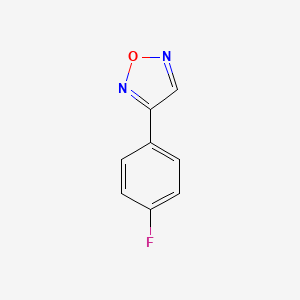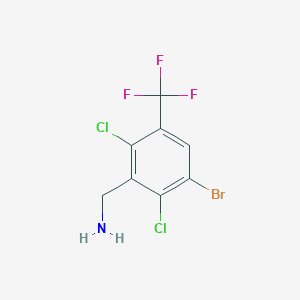![molecular formula C19H23BO4S B13725939 4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)
4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a biphenyl group substituted with a methylsulfonyl group and a dioxaborolane ring. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-4’-methylsulfonylbiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and reduce the formation of by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids and Boronate Esters: Formed through oxidation reactions.
科学的研究の応用
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological assays and as a probe in molecular biology.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, enabling the transfer of the aryl group to the halide substrate . The methylsulfonyl group enhances the compound’s solubility and reactivity, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl: Similar structure but with two dioxaborolane groups.
2,2,4-Trimethyl-6-(methylsulfonyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains an oxazinone ring in addition to the dioxaborolane group.
Uniqueness
4,4,5,5-Tetramethyl-2-[4’-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane is unique due to its combination of a biphenyl group with a methylsulfonyl substituent and a dioxaborolane ring. This structure imparts specific reactivity and solubility properties, making it highly effective in various chemical reactions and applications .
特性
分子式 |
C19H23BO4S |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-(4-methylsulfonylphenyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO4S/c1-18(2)19(3,4)24-20(23-18)16-10-6-14(7-11-16)15-8-12-17(13-9-15)25(5,21)22/h6-13H,1-5H3 |
InChIキー |
IJNKXOPOJKHPCM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)


![2-[1-(Cyclopropylmethyl)piperidin-4-yl]acetic acid](/img/structure/B13725882.png)

![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)



![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)


![6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
